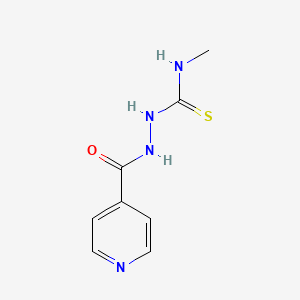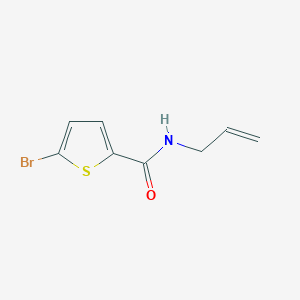
N-allyl-5-bromothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-bromothiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss N-allyl-5-bromothiophene-2-carboxamide, they do provide insights into the synthesis, characterization, and applications of structurally related compounds. These insights can be extrapolated to understand the properties and potential synthesis routes for N-allyl-5-bromothiophene-2-carboxamide.
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives was achieved by treating cyclohexanecarboxamide with different aryl isothiocyanates, followed by characterization using spectroscopic methods . Similarly, N-allyl-5-bromothiophene-2-carboxamide could be synthesized by reacting 5-bromothiophenecarbonyl chloride with an allylamine under suitable conditions.
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes by single-crystal X-ray diffraction studies. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . These techniques could be employed to determine the molecular structure of N-allyl-5-bromothiophene-2-carboxamide, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
Thiophene carboxamides can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to synthesize functionalized derivatives . The presence of the bromo substituent in N-allyl-5-bromothiophene-2-carboxamide suggests that it could also be a candidate for cross-coupling reactions, potentially leading to a wide range of substituted thiophene carboxamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamides, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets . The allyl and bromo groups in N-allyl-5-bromothiophene-2-carboxamide are likely to impart unique properties that could be explored through experimental studies.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
- N-allyl-5-bromothiophene-2-carboxamide is used in the palladium-catalyzed thienylation of allylic alcohols, showing selective formation of thienyl aldehydes or ketones (Tamaru, Yamada, & Yoshida, 1979).
- It also plays a role in magnesium bisamide-mediated halogen dance reactions, contributing to the synthesis of medicinally advantageous compounds (Yamane, Sunahara, Okano, & Mori, 2018).
Organic Electronics and Materials Science
- The compound finds applications in organic electronics, particularly in the preparation of dielectric materials for organic thin-film transistors (Sathyapalan, Ng, Lohani, Ong, Chen, Zhang, Lam, & Mhaisalkar, 2008).
Synthesis of Biologically Active Compounds
- It is involved in the synthesis of thiophenecarboxamides, which are evaluated for their potential as inhibitors of poly(ADP-ribose)polymerase (PARP), a target in cancer therapy (Shinkwin, Whish, & Threadgill, 1999).
- Additionally, its derivatives have been synthesized for potential spasmolytic activity, showcasing the diverse therapeutic applications of the compound (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).
Computational Chemistry and Structural Analysis
- In computational studies, N-allyl-5-bromothiophene-2-carboxamide derivatives have been analyzed for their electronic and non-linear optical properties, contributing to the understanding of their reactivity and stability (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Eigenschaften
IUPAC Name |
5-bromo-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPQPCIRGKJLNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401667 |
Source


|
| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-5-bromothiophene-2-carboxamide | |
CAS RN |
392238-35-6 |
Source


|
| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

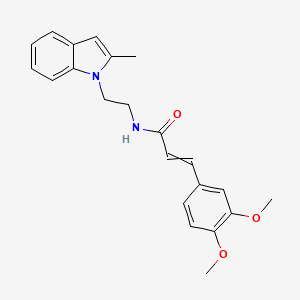
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)
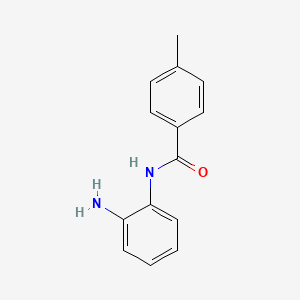

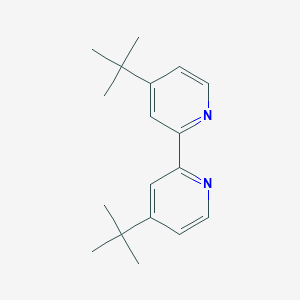
![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

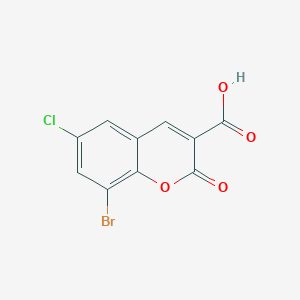

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
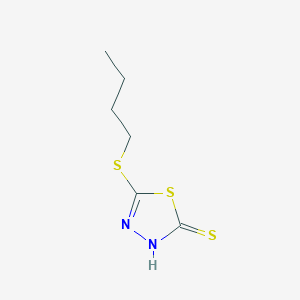
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
